

# S2101 Trial: A Comparative Analysis of Cabozantinib and Nivolumab in Advanced Cancers

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |  |  |  |
|----------------------|-----------|-----------|--|--|--|
| Compound Name:       | S2101     |           |  |  |  |
| Cat. No.:            | B15583422 | Get Quote |  |  |  |

#### For Immediate Release

A comprehensive analysis of the SWOG **S2101** clinical trial, a phase II study evaluating the combination of cabozantinib and nivolumab, is now available for researchers, scientists, and drug development professionals. This guide provides a detailed comparison of this therapeutic approach with alternative treatments for immune checkpoint inhibitor (ICI)-refractory melanoma and head and neck squamous cell carcinoma (HNSCC), supported by the latest clinical data and experimental protocols.

The **S2101** trial, officially titled "Biomarker Stratified CaboZantinib (NSC#761968) and NivOlumab (NSC#748726) (BiCaZO) - A Phase II Study of Combining Cabozantinib and Nivolumab in Participants with Advanced Solid Tumors (IO refractory Melanoma or HNSCC) Stratified by Tumor Biomarkers – an immunoMATCH Pilot Study," is designed to assess the efficacy and feasibility of this combination therapy in a patient population with significant unmet medical needs. The study stratifies patients based on two key biomarkers: Tumor Mutational Burden (TMB) and Tumor Inflammation Signature (TIS).

As the **S2101** trial is ongoing with Stage II accrual set to reopen in May 2025, final results are not yet available. This guide, therefore, presents a comparative landscape based on available data from other relevant clinical trials and standard of care treatments.

## **Comparative Clinical Outcomes**



To provide a comprehensive overview, the following tables summarize the clinical outcomes for the combination of cabozantinib with an immune checkpoint inhibitor in relevant patient populations, alongside data for standard of care and alternative therapies.

Table 1: Clinical Outcomes in Immune Checkpoint Inhibitor (ICI)-Refractory Head and Neck Squamous Cell Carcinoma (HNSCC)

| Treatment<br>Regimen                     | Trial<br>Identifier | Patient<br>Population                             | Overall<br>Response<br>Rate (ORR) | Median Progressio n-Free Survival (PFS) | Median<br>Overall<br>Survival<br>(OS) |
|------------------------------------------|---------------------|---------------------------------------------------|-----------------------------------|-----------------------------------------|---------------------------------------|
| Cabozantinib<br>+<br>Pembrolizum<br>ab   | NCT0346821<br>8     | Recurrent/Me<br>tastatic<br>HNSCC (ICI-<br>naïve) | 54%                               | 14.6 months                             | 22.3 months                           |
| Pembrolizum<br>ab (single<br>agent)      | KEYNOTE-<br>040     | Platinum-<br>refractory<br>HNSCC                  | 14.6%                             | 2.1 months                              | 8.4 months                            |
| Nivolumab<br>(single agent)              | CheckMate<br>141    | Platinum-<br>refractory<br>HNSCC                  | 13.3%[1]                          | 2.0 months                              | 7.5 months[1]                         |
| Standard of Care (Investigator's Choice) | CheckMate<br>141    | Platinum-<br>refractory<br>HNSCC                  | 5.8%[1]                           | 2.3 months                              | 5.1 months[1]                         |

Table 2: Clinical Outcomes in Advanced/Metastatic Melanoma



| Treatment<br>Regimen                             | Trial Identifier                  | Patient<br>Population                                | Overall<br>Response<br>Rate (ORR)                                            | 12-month Progression- Free Survival (PFS) Rate |
|--------------------------------------------------|-----------------------------------|------------------------------------------------------|------------------------------------------------------------------------------|------------------------------------------------|
| Nivolumab +<br>Ipilimumab +<br>Cabozantinib      | NCT04091750<br>(Interim Analysis) | Unresectable<br>Advanced<br>Melanoma (ICI-<br>naïve) | 46%[2]                                                                       | 30%[2]                                         |
| Nivolumab +<br>Ipilimumab                        | CheckMate 067                     | Unresectable<br>Stage III/IV<br>Melanoma             | 58%                                                                          | 49%                                            |
| Pembrolizumab<br>(single agent)                  | KEYNOTE-006                       | Advanced<br>Melanoma                                 | 33-34%                                                                       | -                                              |
| Standard of Care<br>(e.g., single-<br>agent ICI) | Varies                            | ICI-refractory<br>Melanoma                           | Generally low, often requiring novel therapies or clinical trial enrollment. | -                                              |

## **Experimental Protocols**

The **S2101** trial employs two key biomarker assays for patient stratification. The detailed methodologies for these are crucial for understanding the trial's design and for the potential application of these biomarkers in clinical practice.

## **Tumor Mutational Burden (TMB) Assessment**

Objective: To quantify the number of somatic mutations within the coding region of a tumor's genome. A higher TMB may lead to the formation of more neoantigens, which can be recognized by the immune system.

#### Methodology:

 Sample Collection and Preparation: Formalin-fixed, paraffin-embedded (FFPE) tumor tissue is collected from patients. DNA is extracted and purified from the tumor sample.



• Sequencing: Next-Generation Sequencing (NGS) is performed on the extracted DNA. While whole-exome sequencing (WES) is considered the gold standard for TMB assessment, targeted gene panels are more commonly used in clinical trials due to their cost-effectiveness and faster turnaround time.[3][4] The specific gene panel used in **S2101** is not publicly detailed but would typically cover a significant portion of the exome.

#### • Data Analysis:

- Variant Calling: Sequencing data is processed through a bioinformatics pipeline to identify somatic mutations (single nucleotide variants and small insertions/deletions).
- Filtering: Germline variants are filtered out to ensure only tumor-specific mutations are counted.
- TMB Calculation: The total number of qualifying mutations is divided by the size of the coding region of the gene panel (in megabases) to generate a TMB score, reported as mutations per megabase (mut/Mb).[5]
- Stratification: Patients are stratified into "TMB-high" and "TMB-low" groups based on a
  predefined cutoff value. The specific cutoff for S2101 has not been disclosed.

## **Tumor Inflammation Signature (TIS) Assessment**

Objective: To measure a pre-existing, but suppressed, adaptive immune response within the tumor microenvironment. The TIS is an 18-gene expression signature that can help distinguish "hot" (inflamed) from "cold" (non-inflamed) tumors.[6]

#### Methodology:

- Sample Collection and Preparation: FFPE tumor tissue is collected, and RNA is extracted and purified.
- Gene Expression Profiling: The NanoString nCounter platform is used for gene expression analysis. This technology uses molecular "barcodes" to count individual mRNA transcripts directly, without the need for amplification.[7]
- TIS Gene Panel: The expression of the following 18 genes is measured:







 Stratification: Patients are stratified based on their TIS score into "TIS-high" and "TIS-low" groups.

## **Signaling Pathways and Experimental Workflow**

The following diagrams illustrate the mechanism of action of the combination therapy and the workflow of the **S2101** trial.



Click to download full resolution via product page

Caption: Mechanism of action of cabozantinib and nivolumab combination therapy.





Click to download full resolution via product page

Caption: Workflow of the **S2101** clinical trial.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. Outcomes and Biomarkers of Immune Checkpoint Inhibitor Therapy in Patients with Refractory Head and Neck Squamous Cell Carcinoma: KCSG HN18-12 PMC [pmc.ncbi.nlm.nih.gov]
- 2. onclive.com [onclive.com]
- 3. Tumor mutational burden standardization initiatives: Recommendations for consistent tumor mutational burden assessment in clinical samples to guide immunotherapy treatment decisions PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tumor Mutational Burden (TMB) as a Predictive Biomarker in Solid Tumors PMC [pmc.ncbi.nlm.nih.gov]
- 5. docs.varsome.com [docs.varsome.com]
- 6. nanostring.com [nanostring.com]
- 7. The tumor inflammation signature (TIS) is associated with anti-PD-1 treatment benefit in the CERTIM pan-cancer cohort PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [S2101 Trial: A Comparative Analysis of Cabozantinib and Nivolumab in Advanced Cancers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15583422#s2101-trial-results-and-clinical-outcomes]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com